molecular formula C20H24O2N2<br>C20H24N2O2 B1679958 Quinine CAS No. 130-95-0

Quinine

Cat. No. B1679958
CAS RN: 130-95-0
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-UHFFFAOYSA-N
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Description

Quinine is an alkaloid antimalarial agent that has MIC values ranging from 10 to 500 nM for 60 Thai isolates of P. falciparum. It inhibits hemozoin formation in purified trophozoites, leading to an increase in free heme, similar to the mechanism of action of chloroquine. In mice, quinine reduces P. berghei parasite load in the blood with a minimum effective dose (MED) of 150 mg/kg. Formulations containing quinine have been used in the treatment of uncomplicated malaria.
Quinine analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Primary alkaloid of various species of Cinchona (Rubiaceae). Optical isomer of Quinidine. Antimalarial;  muscle relaxant (skeletal).
Quinine is a quinidine alkaloid isolated from the bark of the cinchona tree. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism;  disruption of DNA replication and transcription via DNA intercalation;  and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Quinine is a natural cinchona alkaloid that has been used for centuries in the prevention and therapy of malaria. Quinine is also used for idiopathic muscle cramps. Quinine therapy has been associated with rare instances of hypersensitivity reactions which can be accompanied by hepatitis and mild jaundice.
Quinine, also known as chinin or (8S, 9R)-quinine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. Quinine is a drug which is used for the treatment of malaria and leg cramps. Quinine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Quinine has been detected in multiple biofluids, such as urine and blood. Within the cell, quinine is primarily located in the membrane (predicted from logP). Quinine participates in a number of enzymatic reactions. In particular, quinine can be biosynthesized from (8S)-cinchonan. Quinine can also be converted into 3-hydroxyquinine. Quinine has a bitter taste. Quinine is a potentially toxic compound.

Scientific Research Applications

1. Analytical Chemistry Applications

Quinine, once primarily known as an anti-malarial drug, now finds diverse applications in analytical chemistry. For instance, it's used in undergraduate chemistry experiments to demonstrate the sensitivity of fluorescence spectroscopy, particularly for detecting quinine in tonic water. This application is crucial in understanding the compound's vibrational spectra and in trace analysis using techniques like Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) (Shadi et al., 2004).

2. Historical and Epistemological Significance

The history of quinine synthesis is a rich resource for understanding the intersection of science with social and historical processes. This historical context, especially the initial attempts to synthesize quinine and the controversies that ensued, provides significant insights into the nature of scientific discovery and the non-neutrality of science. Such historical analyses can be instrumental in science education, particularly for chemistry teachers (Souza & Porto, 2012).

3. Genetics and Pharmacology

Quinine's disposition in the human body can be significantly influenced by genetic variations. Studies on genes like ABCB1 and CYP3A5 and their impact on quinine pharmacokinetics have deepened the understanding of individual variations in drug metabolism and response. This research is critical for optimizing quinine's therapeutic use, especially in populations with diverse genetic backgrounds (Mukonzo et al., 2010).

4. Quinine in Food Science

The transformation of quinine in food products and its potential impact on human health is an emerging area of research. This includes the study of quinine derivatives and structural isomers formed during food processing, which could influence the safety and efficacy of quinine as a food ingredient. This area of study is crucial for understanding the broader implications of quinine's use in the food industry (Dawidowicz et al., 2017).

5. Electrocatalysis and Electrochemistry

Quinine has found novel applications in electrochemistry, especially in studying methanol oxidation catalysts. Its use as a pH-sensitive fluorescing indicator in combinatoratorial electrochemistry experiments highlights its versatility. This application allows for the detailed analysis of electrocatalysts' performance, crucial in fuel cell technology and other electrochemical processes (Gruber et al., 2003).

6. Fluorescence Imaging in Analytical Chemistry

Quinine's role as a fluorescent acid-base indicator has been utilized in imaging electrode reactions. This application is significant in measuring local current at electrode surfaces during various reactions, like oxygen evolution and oxide formation. Such imaging techniques provide valuable insights into reaction rates and concentration profiles, vital for understanding and optimizing electrochemical processes (Vitt & Engstrom, 1997).

properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
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InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Source PubChem
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
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Molecular Formula

C20H24N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID0044280
Record name Quinine
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Molecular Weight

324.4 g/mol
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Physical Description

Solid
Record name Quinine
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Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
Record name Quinine
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Record name QUININE
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Mechanism of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine.
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Product Name

Quinine

Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS RN

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
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Record name Quinine
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Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
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Record name Quinine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348,000
Citations
D Greenwood - Journal of Antimicrobial Chemotherapy, 1992 - academic.oup.com
… Quinine, an alkaloid derived from the bark of the cinchona tree was brought to Europe from Peru in the 17th century. Isolation of quinine … efforts to synthesize quinine. While attempting …
Number of citations: 140 academic.oup.com
TS Kaufman, EA Rúveda - Angewandte Chemie International …, 2005 - Wiley Online Library
… of quinine by the group of Uskokovic. Following an account of the historical importance of quinine … reconstructions of quinine and the total syntheses of the natural product are discussed. …
Number of citations: 306 onlinelibrary.wiley.com
J Achan, AO Talisuna, A Erhart… - Malaria …, 2011 - malariajournal.biomedcentral.com
… in the quinine-rifampicin group than in the group given quinine … quinine initially. However, recrudescence rates were five times higher in the quinine-rifampicin group than in the quinine-…
Number of citations: 146 malariajournal.biomedcentral.com
DN Bateman, EH Dyson - Adverse drug reactions and …, 1986 - pubmed.ncbi.nlm.nih.gov
PIP: The currently recognized toxic effects of quinine in humans are identified and the problems of management of overdosage of quinine are discussed. Quinine, available …
Number of citations: 112 pubmed.ncbi.nlm.nih.gov
RF Chen - Analytical Biochemistry, 1967 - Elsevier
… of “quinine units,” ie, the fluorescence observed from quinine … spectrum and quantum yield of quinine in dilute sulfuric acid … (2)) and that quinine be used as a standard for determining …
Number of citations: 178 www.sciencedirect.com
RB Woodward, WE Doering - Journal of the American Chemical …, 1945 - ACS Publications
OCH,). Further, at the outset of our work it seemed highly probable, in view of theconversion by Rabe of homocincholoipon(dihydrohomomeroquinene)(X, R= H) to dihydroquinotoxine, …
Number of citations: 335 pubs.acs.org
G Stork, D Niu, A Fujimoto, ER Koft… - Journal of the …, 2001 - ACS Publications
… Even without the knowledge of the correct stereochemistry, Rabe chose to attempt to reconstruct quinine from a 3,4-disubstituted piperidine, originally named quinicine, and later …
Number of citations: 311 pubs.acs.org
AN Fletcher - Photochemistry and photobiology, 1969 - Wiley Online Library
… of quinine solutions depending on whether one starts with quinine sulfate or with quinine … there are inherent factors associated with quinine sulfate that preclude its suitability as a …
Number of citations: 234 onlinelibrary.wiley.com
NW Liles, EE Page, AL Liles, SK Vesely… - American journal of …, 2016 - Wiley Online Library
… of dermatologic reactions, quinine-containing topical … wife's quinine-containing contraceptive pessary 21. A factory that purified quinine had an outbreak of dermatitis attributed to quinine …
Number of citations: 58 onlinelibrary.wiley.com
W Hofheinz, B Merkli - Antimalarial Drug II: Current Antimalarial and New …, 1984 - Springer
Quinine, the oldest universally known antimalarial agent, has been the subject of numerous reviews in the past. We do not intend in this chapter to repeat once more all the known facts …
Number of citations: 45 link.springer.com

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